molecular formula C11H16N2 B1521143 (1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine CAS No. 646997-14-0

(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine

Cat. No.: B1521143
CAS No.: 646997-14-0
M. Wt: 176.26 g/mol
InChI Key: GXBXUDPXGOCGDI-UHFFFAOYSA-N
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Description

“(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine” is a chemical compound with the CAS Number: 646997-14-0 . It has a molecular weight of 176.26 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H16N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a boiling point of approximately 281.9° C at 760 mmHg . Its density is predicted to be approximately 1.0 g/mL , and its refractive index is predicted to be n 20D 1.55 .

Scientific Research Applications

Antimicrobial Activities

A study by Thomas et al. (2010) describes the design, synthesis, and evaluation of new quinoline derivatives, including compounds related to 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl methanamine, for their in vitro antibacterial and antifungal activities. The compounds demonstrated moderate to very good activities, comparable to first-line drugs, suggesting their potential application in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).

Catalysis in Chemical Reactions

Research by Karabuğa et al. (2015) reports on the synthesis of quinazoline-based ruthenium complexes, using a compound structurally similar to 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl methanamine. These complexes were used as catalysts in transfer hydrogenation reactions, achieving up to 99% conversion and highlighting the role of such compounds in facilitating efficient chemical transformations (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Neuroprotective Effects and Potential Therapeutic Applications

A number of studies have investigated the neuroprotective effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline (a compound closely related to the one ) on cultured rat mesencephalic neurons and its potential as a therapeutic agent in Parkinson's disease and other neurodegenerative conditions. These studies suggest that such compounds may protect dopaminergic neurons against dysfunction and oxidative stress, offering a promising avenue for the development of new neuroprotective drugs (Kotake et al., 2005).

Anticancer Agents

Research into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents indicates that these compounds, including modifications of the 1-methyl-1,2,3,4-tetrahydroquinolin-4-yl methanamine structure, could provide a basis for the development of novel and safer anticancer drugs. These synthesized compounds have shown potent cytotoxicity against breast cancer cell lines, underscoring their potential utility in cancer therapy (Redda, Gangapuram, & Ardley, 2010).

Safety and Hazards

The safety information for “(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine” indicates that it is potentially dangerous . The specific hazard statements and precautionary statements are not available in the sources I found.

Properties

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXUDPXGOCGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Reactant of Route 2
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Reactant of Route 3
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Reactant of Route 4
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine
Reactant of Route 6
(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine

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